ethyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate
Description
Ethyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate is a triazolopyrimidine derivative featuring a 4-fluorobenzyl substitution at the 3-position and a thioether-linked ethyl propanoate group at the 7-position. The fluorine atom on the benzyl group enhances hydrophobic interactions and metabolic stability, while the thioester moiety may influence solubility and bioavailability.
Properties
IUPAC Name |
ethyl 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2S/c1-3-24-16(23)10(2)25-15-13-14(18-9-19-15)22(21-20-13)8-11-4-6-12(17)7-5-11/h4-7,9-10H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLDNHFOGFAFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC=NC2=C1N=NN2CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazolo[4,5-d]pyrimidine derivatives, have been found to exhibit antitumor activities. They are known to interact with multiple receptors, which makes them valuable for developing new therapeutic derivatives.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have shown to inhibit the growth of various cancer cell lines. The interaction with its targets likely results in changes that inhibit the proliferation of these cells.
Biochemical Pathways
It’s known that similar compounds can affect a broad range of biological and pharmacological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
Ethyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C16H16FN5O2S
- Molecular Weight : 361.4 g/mol
- CAS Number : 863458-28-0
The compound features a triazolopyrimidine core that is known for its diverse biological activities. The presence of the fluorobenzyl group and thioether linkage enhances its pharmacological profile.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, studies on related triazole derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). In one study, derivatives demonstrated a reduction in TNF-α production by approximately 44–60% at optimal doses, suggesting that this compound may similarly modulate inflammatory responses .
2. Antimicrobial Activity
The compound's potential antimicrobial activity has been explored through its structural analogs. Triazole derivatives are known to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain triazole derivatives exhibit good antibacterial efficacy compared to standard antibiotics like chloramphenicol . this compound is hypothesized to share this antimicrobial profile due to its structural similarities.
3. Anticancer Potential
Mercapto-substituted triazoles have been highlighted for their chemopreventive and chemotherapeutic effects on cancer cells . The mechanism of action often involves the modulation of cell signaling pathways related to apoptosis and cell proliferation. This compound may influence these pathways due to its ability to interact with various cellular enzymes and proteins.
Case Studies and Research Findings
The biological activity of this compound is likely mediated through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Cytokine Modulation : It can alter the release of cytokines from immune cells, influencing inflammatory responses.
- Cell Signaling Pathways : Interaction with cellular receptors or proteins may lead to changes in gene expression related to cell survival and proliferation.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications
Ethyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate is being investigated for its potential therapeutic effects against various diseases. Its triazolopyrimidine core is known to exhibit activity against:
- Cancer : The compound may inhibit specific pathways involved in tumor growth and proliferation.
- Bacterial Infections : Its structure suggests potential antibacterial properties.
- Inflammatory Conditions : Research indicates it could modulate inflammatory responses.
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for diverse modifications, enabling chemists to explore new synthetic methodologies.
Synthesis Routes
The synthesis of this compound typically involves:
- Formation of the Triazolopyrimidine Core : This can be achieved through cyclization reactions under acidic or basic conditions.
- Nucleophilic Substitution : The introduction of the 4-fluorobenzylthio group via nucleophilic substitution is a critical step.
- Functionalization : Subsequent reactions can modify the compound to enhance its biological activity or alter its physical properties.
Biological Research
Enzyme Inhibition and Receptor Binding Studies
The compound's ability to interact with various biological targets makes it a candidate for studies involving enzyme inhibition and receptor binding. Its mechanism typically involves:
- Binding to active sites on enzymes or receptors.
- Modulating their activity, which can lead to therapeutic effects.
Case Study 1: Cancer Therapeutics
In a study examining the effects of triazolopyrimidine derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against several cancer types. The mechanism was linked to apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Activity
Research investigating the antimicrobial properties of triazolopyrimidine compounds revealed that this compound exhibited activity against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural differences among triazolopyrimidine derivatives lie in their 3- and 7-position substituents. Below is a comparative analysis:
Observations :
- The 4-fluorobenzyl group in the target compound likely improves binding affinity compared to non-fluorinated benzyl analogs (e.g., 9b) due to fluorine’s electronegativity and lipophilicity .
- Ethyl propanoate at the 7-position may enhance membrane permeability relative to bulkier groups like benzo[d]oxazol-2-ylthio (9b, 9e) .
- Yields vary significantly with substituents; morpholine-containing derivatives (9e) achieve higher yields (89.9%) versus benzo[d]oxazole derivatives (18.5%) .
Key Insights :
- Anticancer derivatives () with propylthio or benzyl groups show IC50 values comparable to doxorubicin, implying that the target compound’s fluorinated benzyl group may further optimize potency .
- Vipadenant demonstrates the scaffold’s versatility, targeting adenosine receptors instead of epigenetic enzymes .
Spectroscopic Characterization
Q & A
Q. What are the key synthetic pathways for ethyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions starting with triazolopyrimidine intermediates. Critical steps include:
- Thiolation : Introducing the thioether group at the 7-position of the triazolopyrimidine core using thiourea or NaSH under reflux in ethanol .
- Esterification : Coupling the thiolated intermediate with ethyl bromopropanoate in DMF at 60–80°C, catalyzed by K₂CO₃ .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity.
- Optimization : Adjusting solvent polarity (e.g., DMF vs. dichloromethane) and temperature to suppress side reactions like hydrolysis of the ester group .
Q. How is the structural integrity of this compound verified during synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR : Confirm substitution patterns (e.g., ¹H NMR for fluorobenzyl protons at δ 7.2–7.4 ppm, ester carbonyl at δ 4.1–4.3 ppm) .
- HPLC-MS : Monitor purity (>98%) and molecular ion ([M+H]⁺ at m/z ~460) .
- X-ray crystallography (if crystalline): Resolve the triazolo-pyrimidine core geometry and thioether bond conformation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for triazolopyrimidine derivatives?
- Methodological Answer : Contradictions often arise from assay conditions or structural variations. Strategies include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for IC₅₀ calibration) .
- SAR analysis : Compare substituent effects (e.g., 4-fluorobenzyl vs. 3-methoxybenzyl on target affinity) .
- Meta-analysis : Aggregate data from analogs (e.g., methyl vs. ethyl esters) to identify trends in potency or selectivity .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Address esterase susceptibility and oxidative metabolism:
- Prodrug modification : Replace the ethyl ester with a tert-butyl or pivaloyloxymethyl group to delay hydrolysis .
- Deuterium incorporation : Stabilize metabolically labile C-H bonds (e.g., α-positions in the propanoate chain) .
- In vitro assays : Use liver microsomes (human/rat) and CYP450 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .
Q. How can computational methods guide the optimization of target binding affinity?
- Methodological Answer : Combine molecular docking and MD simulations:
- Docking (AutoDock Vina) : Screen fluorobenzyl orientation in the hydrophobic pocket of kinase targets (e.g., EGFR) .
- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent changes (e.g., fluorine vs. chlorine) .
- ADME prediction (SwissADME) : Balance lipophilicity (LogP ~3.5) and polar surface area (<90 Ų) for bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility measurements across studies?
- Methodological Answer : Discrepancies may stem from solvent systems or aggregation. Mitigation steps:
- Standardized protocols : Use USP buffers (pH 7.4 PBS) and dynamic light scattering (DLS) to detect aggregates .
- Co-solvent assays : Incrementally add DMSO (<1%) to assess intrinsic solubility .
- Temperature control : Measure solubility at 25°C and 37°C to account for thermodynamic variability .
Experimental Design Tables
Q. Table 1: Example Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiolation | Thiourea, EtOH, reflux, 12h | 65–70 | |
| Esterification | Ethyl bromopropanoate, K₂CO₃, DMF, 70°C | 80–85 | |
| Purification | Silica gel (hexane:EtOAc 3:1) | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
